Cas no 2098105-08-7 (Methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate)

Methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate is a pyrimidine-based ester compound with potential applications in pharmaceutical and agrochemical research. Its structure features a cyclopropyl substituent at the 2-position and a methoxymethyl group at the 6-position, contributing to its unique reactivity and stability. The carboxylate ester functionality enhances its utility as an intermediate in synthetic chemistry, particularly in the development of heterocyclic compounds. This compound may serve as a key building block for bioactive molecules due to its modular framework, allowing for further functionalization. Its well-defined purity and consistent synthesis make it suitable for precision applications in medicinal chemistry and material science.
Methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate structure
2098105-08-7 structure
商品名:Methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate
CAS番号:2098105-08-7
MF:C11H14N2O3
メガワット:222.240462779999
CID:5728750
PubChem ID:122239313

Methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • AKOS040812307
    • F1967-8173
    • methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate
    • 2098105-08-7
    • 4-Pyrimidinecarboxylic acid, 2-cyclopropyl-6-(methoxymethyl)-, methyl ester
    • Methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate
    • インチ: 1S/C11H14N2O3/c1-15-6-8-5-9(11(14)16-2)13-10(12-8)7-3-4-7/h5,7H,3-4,6H2,1-2H3
    • InChIKey: CLEVFQZPVHQCHV-UHFFFAOYSA-N
    • ほほえんだ: O(C)CC1=CC(C(=O)OC)=NC(C2CC2)=N1

計算された属性

  • せいみつぶんしりょう: 222.10044231g/mol
  • どういたいしつりょう: 222.10044231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 256
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 61.3Ų

じっけんとくせい

  • 密度みつど: 1.228±0.06 g/cm3(Predicted)
  • ふってん: 331.5±32.0 °C(Predicted)
  • 酸性度係数(pKa): -1.25±0.32(Predicted)

Methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1967-8173-2.5g
methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate
2098105-08-7 95%+
2.5g
$932.0 2023-09-06
Life Chemicals
F1967-8173-0.25g
methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate
2098105-08-7 95%+
0.25g
$419.0 2023-09-06
TRC
M292601-100mg
Methyl 2-Cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate
2098105-08-7
100mg
$ 115.00 2022-06-04
Life Chemicals
F1967-8173-1g
methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate
2098105-08-7 95%+
1g
$466.0 2023-09-06
Life Chemicals
F1967-8173-0.5g
methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate
2098105-08-7 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F1967-8173-5g
methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate
2098105-08-7 95%+
5g
$1398.0 2023-09-06
TRC
M292601-500mg
Methyl 2-Cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate
2098105-08-7
500mg
$ 435.00 2022-06-04
TRC
M292601-1g
Methyl 2-Cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate
2098105-08-7
1g
$ 660.00 2022-06-04
Life Chemicals
F1967-8173-10g
methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate
2098105-08-7 95%+
10g
$1957.0 2023-09-06

Methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate 関連文献

Methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylateに関する追加情報

Methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate: A Comprehensive Overview

The compound Methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate (CAS No. 2098105-08-7) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and chemical synthesis. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in drug discovery. The structure of Methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate is characterized by a pyrimidine ring system with substituents at positions 2, 4, and 6, making it a valuable target for further research and development.

Recent studies have highlighted the potential of Methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate in the context of enzyme inhibition and its role in modulating cellular pathways. Researchers have explored its ability to interact with key enzymes involved in metabolic processes, offering insights into its potential therapeutic applications. The cyclopropyl group at position 2 of the pyrimidine ring contributes to the molecule's unique stereochemical properties, which are crucial for its biological activity. Additionally, the methoxymethyl substituent at position 6 enhances the compound's solubility and bioavailability, making it an attractive candidate for pharmacological studies.

The synthesis of Methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate involves a multi-step process that combines principles from organic chemistry and catalytic reactions. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are essential for studying its stereochemical effects on biological systems. The use of transition metal catalysts and microwave-assisted synthesis techniques has further streamlined the production process, ensuring higher yields and improved purity.

In terms of applications, Methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate has shown promise in the development of antiviral agents. Its ability to inhibit viral replication mechanisms has been explored in preclinical studies, with encouraging results suggesting its potential as a lead compound for antiviral drug design. Furthermore, this compound has been investigated for its role in modulating cellular signaling pathways, particularly those involved in inflammation and immune response.

From a structural perspective, the pyrimidine core of Methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate provides a versatile scaffold for further functionalization. The methyl ester group at position 4 can be readily modified to introduce additional functionalities, such as hydroxamic acids or sulfonamides, expanding its potential applications in drug discovery. Recent research has also focused on the development of prodrugs based on this compound, aiming to enhance its pharmacokinetic properties and reduce systemic toxicity.

In conclusion, Methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate (CAS No. 2098105-08-7) represents a significant advancement in the field of medicinal chemistry. Its unique structure, combined with cutting-edge synthetic methodologies and promising biological activity profiles, positions it as a valuable tool for advancing drug discovery efforts. As research continues to uncover new insights into its properties and applications, this compound is poised to play a pivotal role in the development of novel therapeutic agents.

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